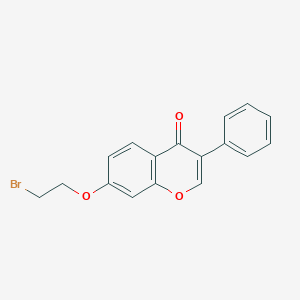

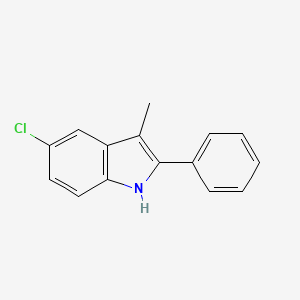

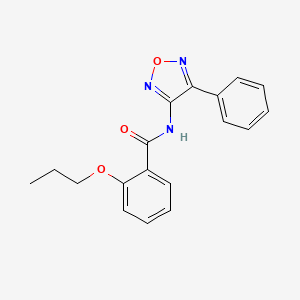

7-(2-Bromoethoxy)-3-phenylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-Bromoethoxy)-3-phenylchromen-4-one is a synthetic compound that belongs to the class of flavonoids. It is also known as Bromoacetylchalcone and has been studied extensively for its potential applications in scientific research. In

Applications De Recherche Scientifique

Anticoagulant Properties

Coumarin derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to exhibit anticoagulant properties . They inhibit the vitamin K epoxide reductase complex, which plays a crucial role in the coagulation process . This makes them potentially useful in the treatment of cardiovascular diseases .

Anti-inflammatory Properties

Many natural coumarins and their chemically synthesized analogs and derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to exert anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation .

Antioxidant Properties

Coumarin derivatives have also been found to exhibit antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .

Anticancer Properties

Coumarin derivatives have been found to exert anticancer properties . This suggests that “7-(2-Bromoethoxy)-3-phenylchromen-4-one” could potentially be used in cancer treatment .

α-Glucosidase Inhibition

Some chalcone derivatives, including “7-(2-Bromoethoxy)-3-phenylchromen-4-one”, have been found to inhibit α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in people with diabetes .

α-Glucosidase Promotion

Interestingly, while some derivatives of “7-(2-Bromoethoxy)-3-phenylchromen-4-one” have been found to inhibit α-glucosidase, others have been found to promote the activity of this enzyme . This suggests that the compound could potentially be used to regulate α-glucosidase activity in both directions, depending on the specific derivative used .

Propriétés

IUPAC Name |

7-(2-bromoethoxy)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c18-8-9-20-13-6-7-14-16(10-13)21-11-15(17(14)19)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZALFOYLVJNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

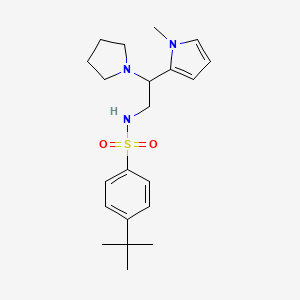

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)

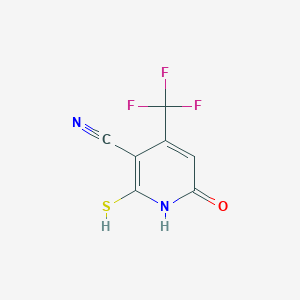

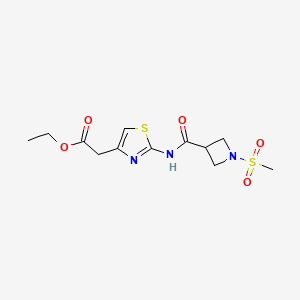

![1,5-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2751595.png)

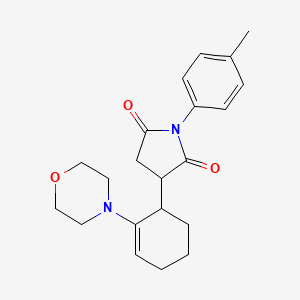

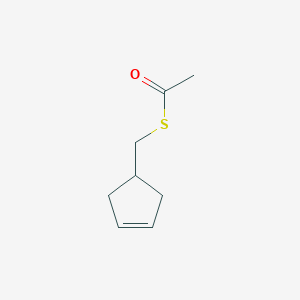

![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)

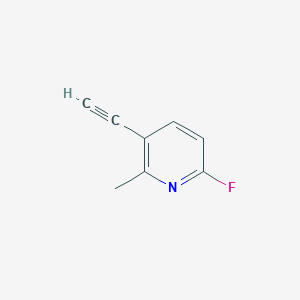

![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)